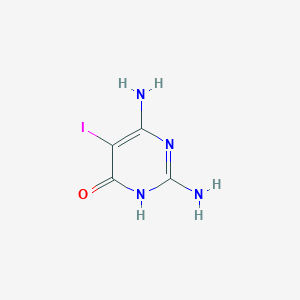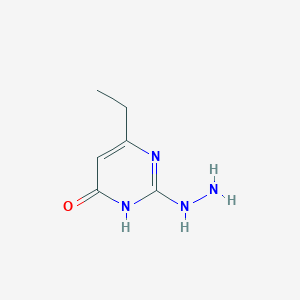
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, also known as N-AP-2-MEB, is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 175°C and a molecular weight of 309.37 g/mol. N-AP-2-MEB has been used in a variety of biochemical and physiological studies, and has been found to be beneficial in laboratory experiments due to its low toxicity and high solubility.
Applications De Recherche Scientifique
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, have been explored for their potential as antioxidants. These compounds have shown promise in scavenging free radicals due to their electrochemical oxidation properties, which are crucial for understanding their free radical scavenging activity. Studies utilizing cyclic and square-wave voltammetry have demonstrated that the primary amino group in these compounds undergoes a complex, pH-dependent oxidation process, contributing to their antioxidant activity. Specifically, derivatives like N-(4-aminophenyl)-2-hydroxybenzamide among others have been investigated, indicating that modifications in the benzamide structure can influence antioxidant capacity significantly (Jovanović et al., 2020).
Organogels and Aggregates Formation
Research into organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and/or hydrophilic groups at the imide nitrogen positions has revealed the formation of fluorescent gels. Compounds structurally related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide have demonstrated the ability to form gels in various solvents, showing significant potential for the development of novel organogels based on PDIs. This opens avenues for applications in materials science and nanotechnology, where the gelating properties of such compounds can be harnessed for innovative uses (Wu et al., 2011).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been studied, yielding products of biological interest. This method represents a significant step forward in the synthesis of N-(2-hydroxyphenyl)benzamides, including compounds with similar structural features to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide. The process involves the formation of thioureas followed by elimination, highlighting an innovative approach to synthesizing benzamide derivatives with potential biological applications (Singh et al., 2017).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-9-10-21-15-8-3-2-7-14(15)16(19)18-13-6-4-5-12(17)11-13/h2-8,11H,9-10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOFHWPVZLFJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)

![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)


![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
